molecular formula C43H54N6O17S5 B13119043 [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid

Cat. No.: B13119043
M. Wt: 1087.3 g/mol
InChI Key: FHDMRCBKJBDBDR-INKMGEERSA-N
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Description

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes amino, carboxy, and sulfonium groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination and human error.

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The sulfonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxylic acid groups may produce alcohols.

Scientific Research Applications

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino and carboxy groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and function. The sulfonium group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium chloride
  • [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium bromide

Uniqueness

The uniqueness of [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound known as [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid is a complex organic molecule with significant biological implications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H23N6O9S2C_{15}H_{23}N_6O_9S^2, and it features a unique structure that includes a sulfonium group and multiple hydroxyl groups. This structural complexity contributes to its biological activity.

PropertyValue
Molecular Weight445.51 g/mol
Structure[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
SolubilitySoluble in water
StabilityStable under physiological conditions

The biological activity of this compound is largely attributed to its role as a methyl donor in biological systems. It is structurally related to S-Adenosylmethionine (SAM) , a crucial methyl donor involved in various methylation reactions within the body. The compound may inhibit or modulate the activity of specific methyltransferases, impacting gene expression and protein function.

Key Mechanisms:

  • Methylation of RNA : Similar to SAM, this compound can potentially methylate RNA molecules, affecting their stability and translation.
  • Inhibition of Viral Replication : Research has indicated that compounds similar to SAM can inhibit viral replication by disrupting the interaction between viral proteins and RNA substrates essential for replication .
  • Regulation of Gene Expression : By acting as a methyl donor, it may influence epigenetic modifications that regulate gene expression patterns.

Biological Activity in Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Inhibition of Viral Enzymes :
    • A study demonstrated that derivatives of this compound could inhibit the activity of nonstructural proteins in RNA viruses such as SARS-CoV-2. The inhibition was linked to the disruption of methylation processes critical for viral RNA stability .
  • Effects on Cellular Metabolism :
    • In vitro studies showed that treatment with this compound led to altered cellular metabolism in human cell lines, suggesting potential applications in metabolic disorders .
  • Antitumor Activity :
    • Preliminary investigations indicated that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Potential Therapeutic Applications

Given its mechanisms of action and biological activities, the compound shows promise in several therapeutic areas:

  • Antiviral Therapy : Its ability to inhibit viral replication positions it as a candidate for developing antiviral drugs targeting RNA viruses.
  • Cancer Treatment : The antitumor properties suggest potential use in oncology as a chemotherapeutic agent.
  • Metabolic Disorders : Its role in regulating metabolic pathways could be explored for treating conditions like obesity or diabetes.

Properties

Molecular Formula

C43H54N6O17S5

Molecular Weight

1087.3 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C15H22N6O5S.4C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);4*2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;;;;/m0..../s1

InChI Key

FHDMRCBKJBDBDR-INKMGEERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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